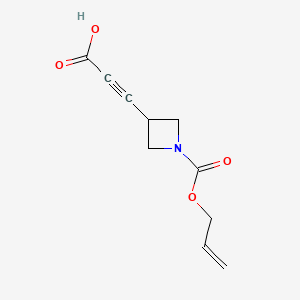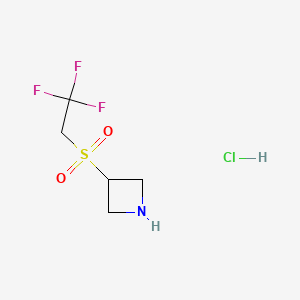
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is a compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted azetidines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The trifluoroethanesulfonyl group is highly electron-withdrawing, making the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
- 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride
Uniqueness
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is unique due to the presence of the trifluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in synthetic chemistry and other fields.
Propriétés
Formule moléculaire |
C5H9ClF3NO2S |
|---|---|
Poids moléculaire |
239.64 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)3-12(10,11)4-1-9-2-4;/h4,9H,1-3H2;1H |
Clé InChI |
GAJVRDAXZCZGKO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)S(=O)(=O)CC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
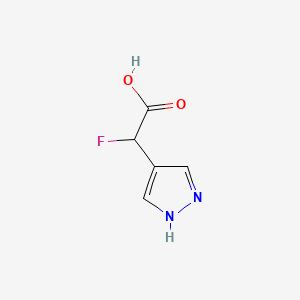
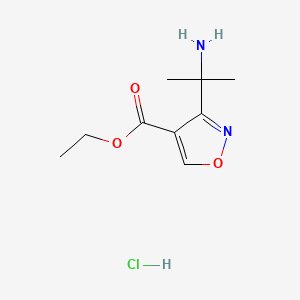
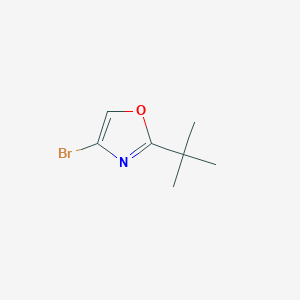

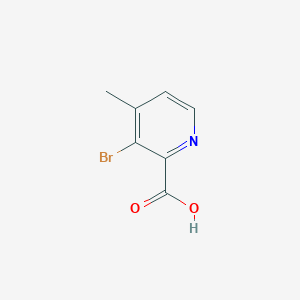
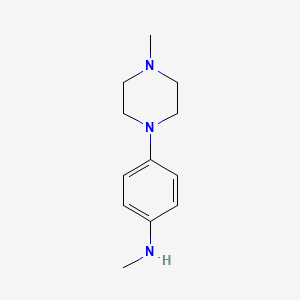
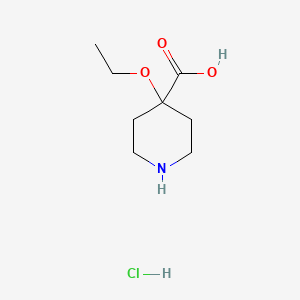
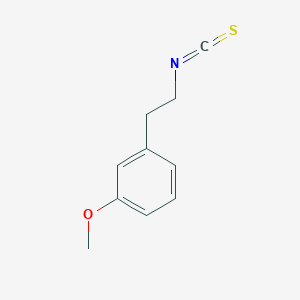
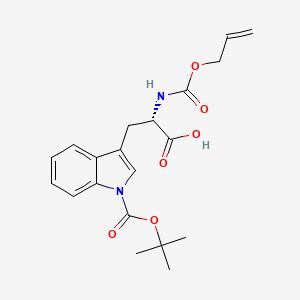
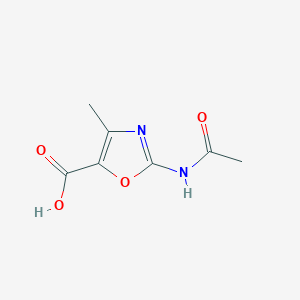
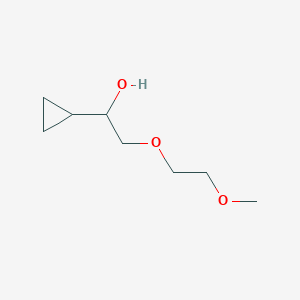
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
